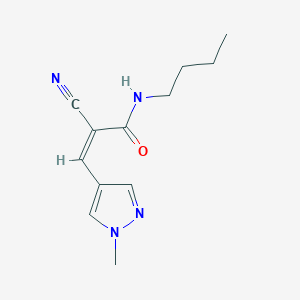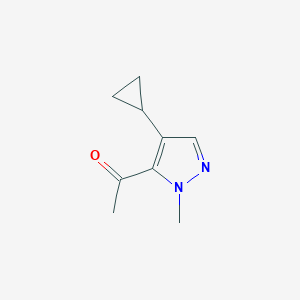
3-Chloro-2-(methylsulfanyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(methylsulfanyl)benzaldehyde is a chemical compound with the molecular formula C8H7ClOS and a molecular weight of 186.66 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Green Chemistry in Education
An innovative approach for undergraduate organic chemistry classes involves the application of an ionic liquid as both a solvent and catalyst in organic reactions. This method is exemplified through the preparation of 3-(methoxycarbonyl)coumarin, showcasing the adoption of green chemistry principles in educational settings. This project allows students to engage with cutting-edge chemical research and sustainable practices (Verdía, Santamarta, & Tojo, 2017).
Catalytic Properties and Synthesis
The metal-organic framework compound Cu3(BTC)2 exhibits significant catalytic properties, including the activation of benzaldehyde for the liquid phase cyanosilylation. This demonstrates the compound's potential in catalysis, leveraging the Lewis acid sites for chemical transformations with high selectivity and yield (Schlichte, Kratzke, & Kaskel, 2004).
Selective Oxidation Processes
The selective oxidation of benzyl alcohol to benzaldehyde has been explored using sulfated Ti-SBA-15 catalysts. This process emphasizes the importance of benzaldehyde in various industries and highlights the advancements in catalyst design for enhanced conversion rates and selectivity, thereby contributing to more efficient and sustainable chemical processes (Sharma, Soni, & Dalai, 2012).
Enzyme Catalyzed Asymmetric Synthesis
Research into the enzyme-catalyzed asymmetric synthesis of benzaldehyde derivatives presents a bio-based approach to chemical synthesis, offering insights into reaction engineering and the development of sustainable production methods. This approach not only achieves high enantioselectivity but also demonstrates the potential for industrial-scale application, underscoring the role of biocatalysis in modern organic synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Photocatalytic Conversion
The study of graphitic carbon nitride as a metal-free photocatalyst for the conversion of benzyl alcohol to benzaldehyde in aqueous media illuminates the advancement in photocatalytic materials. This research signifies the shift towards greener and more sustainable photocatalytic processes, utilizing water as a solvent and operating under environmentally benign conditions (Lima, Silva, Silva, & Faria, 2017).
Safety and Hazards
The safety information for 3-Chloro-2-(methylsulfanyl)benzaldehyde includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-chloro-2-methylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYQUIJZJIYZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)



![2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966606.png)
![1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2966607.png)

![ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate](/img/structure/B2966611.png)


![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)